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Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline

Cat. No.: B181356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(methylsulfonyl)aniline (CAS No: 2987-49-7). Due to the limited availability of public

experimental spectra, this guide presents predicted data obtained from computational models,

alongside detailed, generalized experimental protocols for acquiring such data. This information

is intended to serve as a valuable resource for the identification, characterization, and quality

control of this compound in research and development settings.

Compound Information
Property Value

Compound Name 2-(Methylsulfonyl)aniline

CAS Number 2987-49-7

Molecular Formula C₇H₉NO₂S

Molecular Weight 171.22 g/mol

Structure alt text

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b181356?utm_src=pdf-interest
https://www.benchchem.com/product/b181356?utm_src=pdf-body
https://www.benchchem.com/product/b181356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections present predicted spectroscopic data for 2-(methylsulfonyl)aniline.

This data is computationally generated and should be used as a reference. Experimental

verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 dd 1H
Ar-H (ortho to

SO₂CH₃)

~7.50 ddd 1H Ar-H (para to NH₂)

~6.85 ddd 1H
Ar-H (para to

SO₂CH₃)

~6.75 dd 1H Ar-H (ortho to NH₂)

~4.50 br s 2H NH₂

~3.10 s 3H SO₂CH₃

Note: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad

singlet. Coupling constants are not provided for predicted data.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~148.0 C-NH₂

~134.0 C-SO₂CH₃

~130.0 Ar-CH

~120.0 Ar-CH

~118.0 Ar-CH

~115.0 Ar-CH

~45.0 SO₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3450 - 3350 Medium
N-H asymmetric &

symmetric stretch
Primary Amine (-NH₂)

~3100 - 3000 Medium C-H aromatic stretch Aromatic Ring

~1620 - 1580 Strong N-H bend Primary Amine (-NH₂)

~1500 - 1400 Strong
C=C aromatic ring

stretch
Aromatic Ring

~1310 - 1280 Strong
S=O asymmetric

stretch
Sulfonyl Group (-SO₂)

~1160 - 1130 Strong
S=O symmetric

stretch
Sulfonyl Group (-SO₂)

~1300 - 1200 Medium C-N stretch Aryl Amine

~850 - 750 Strong C-H out-of-plane bend Substituted Benzene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

171 High [M]⁺ (Molecular Ion)

106 Medium [M - SO₂CH₃]⁺

92 High
[M - SO₂CH₃ - CH₂]⁺ or

[C₆H₆N]⁺

77 Medium [C₆H₅]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization for specific equipment

and sample characteristics.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

Weigh 5-10 mg of 2-(methylsulfonyl)aniline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition:

Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H spectrum using a standard pulse sequence.

Acquire the ¹³C spectrum with proton decoupling.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-(methylsulfonyl)aniline with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b181356?utm_src=pdf-body
https://www.benchchem.com/product/b181356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the

range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

For a solid probe, a small amount of the sample is placed in a capillary tube and introduced

directly into the ion source.

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl

acetate) is injected into the gas chromatograph.

Data Acquisition:

The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70

eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A mass spectrum is recorded, plotting ion abundance versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the different techniques.
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Caption: A general workflow for the spectroscopic characterization of a chemical compound.
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Caption: The flow of information from different spectroscopic techniques to the final structural

elucidation.
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[https://www.benchchem.com/product/b181356#spectroscopic-data-of-2-methylsulfonyl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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